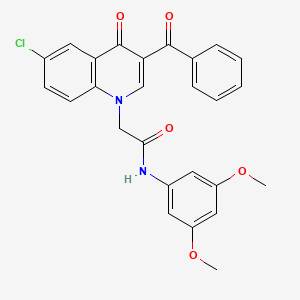

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a 1,4-dihydroquinolin core substituted with a benzoyl group at position 3, a chlorine atom at position 6, and a 4-oxo moiety. The acetamide side chain is linked to a 3,5-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The dihydroquinolin scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial contexts, due to its ability to intercalate with biomolecular targets .

Properties

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O5/c1-33-19-11-18(12-20(13-19)34-2)28-24(30)15-29-14-22(25(31)16-6-4-3-5-7-16)26(32)21-10-17(27)8-9-23(21)29/h3-14H,15H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWRQHHVMXIJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone.

Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Acetamide Formation: The final step involves the reaction of the intermediate with 3,5-dimethoxyaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoyl and chloro positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity:

Research indicates that derivatives of the quinoline structure exhibit promising anti-cancer properties. The compound's ability to inhibit specific enzymes involved in cell proliferation has been explored extensively. For instance, studies have shown that it can inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to apoptosis in cancer cells .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects:

Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases like Alzheimer's .

Biological Research Applications

Protein Interaction Studies:

The interactions between this compound and biological macromolecules such as proteins and DNA are of significant interest. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses. For example, it has been shown to bind selectively to certain protein targets, influencing their function and stability .

Structure-Affinity Relationship Studies:

The compound serves as a model for studying structure-affinity relationships within the quinoline class. By modifying various substituents on the quinoline core, researchers can assess how changes affect biological activity and selectivity towards specific targets .

Industrial Applications

Synthesis of Pharmaceuticals:

Due to its complex structure and biological activity, this compound is often used as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it valuable in the pharmaceutical industry for developing new drugs with enhanced efficacy and reduced side effects.

Development of Novel Therapeutics:

The ongoing research into this compound's pharmacological profiles supports its potential use in developing novel therapeutics for various diseases, including cancer and neurodegenerative disorders. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-Cancer Activity | Demonstrated inhibition of topoisomerases leading to apoptosis in cancer cell lines. |

| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains; potential for antibiotic development. |

| Study 3 | Neuroprotective Effects | Reduced oxidative stress in neuronal cells; implications for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their function. The molecular targets could include DNA gyrase, topoisomerase, or other critical enzymes in microbial or cancer cell pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct experimental data on 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide are absent in the provided evidence, comparisons can be inferred from structurally related acetamide derivatives in the literature. Below is an analysis based on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues from

The compounds 13a and 13b () are cyanoacetamide derivatives with sulfamoylphenyl and substituted arylhydrazono groups. Key differences and similarities are summarized:

Substituent Effects

- Chlorine vs. Methoxy Groups : The 6-chloro substituent in the target compound likely increases electrophilicity and resistance to oxidative metabolism compared to the 4-methoxy group in 13b , which improves solubility and hydrogen-bonding capacity.

- Benzoyl vs.

- Dimethoxyphenyl vs.

Biological Activity

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide , also known as C647-1088, is a synthetic organic molecule belonging to the quinoline derivative class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is . Its structure features a quinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

The biological activities of quinoline derivatives have been extensively studied. The following sections summarize the key findings regarding the specific biological activities of C647-1088.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to C647-1088 have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 5.0 | High |

| HCC827 (Lung) | 6.26 ± 0.33 | High |

| HepG2 (Liver) | 7.0 | Moderate |

These results suggest that C647-1088 may inhibit the proliferation of cancer cells effectively while maintaining lower cytotoxicity towards normal cells .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. C647-1088 was tested against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 15.0 |

| Bacillus subtilis | 10.0 |

These findings indicate that C647-1088 possesses notable antibacterial activity, which could be further explored for therapeutic applications.

The mechanism by which C647-1088 exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- DNA Interaction: Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.

- Induction of Apoptosis: Evidence suggests that quinoline derivatives can induce programmed cell death in cancer cells through various pathways .

Case Studies

A series of case studies have evaluated the efficacy of C647-1088 and related compounds in preclinical settings:

-

Study on Lung Cancer Cells:

- Researchers administered varying doses of C647-1088 to HCC827 cells and observed a dose-dependent reduction in cell viability.

- The study reported an IC50 value of 6.26 µM, indicating strong potential for development as an anticancer agent.

- Antibacterial Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.